molecular formula C22H17BrN2O2S B15055289 Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate

Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate

Cat. No.: B15055289
M. Wt: 453.4 g/mol
InChI Key: BPKPVCRDMLJHPA-UHFFFAOYSA-N
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Description

Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with bromophenyl, cyano, and phenyl groups

Preparation Methods

The synthesis of Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Chemical Reactions Analysis

Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate can undergo several types of chemical reactions:

Scientific Research Applications

Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate can be compared with similar compounds such as Ethyl 2-(4-bromophenyl)acetate and Ethyl 2-bromo-(4-bromophenyl)acetate. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the cyano and phenyl groups in this compound provides unique properties that can be exploited in various applications .

Properties

Molecular Formula

C22H17BrN2O2S

Molecular Weight

453.4 g/mol

IUPAC Name

ethyl 2-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C22H17BrN2O2S/c1-2-27-21(26)14-28-22-19(13-24)18(15-6-4-3-5-7-15)12-20(25-22)16-8-10-17(23)11-9-16/h3-12H,2,14H2,1H3

InChI Key

BPKPVCRDMLJHPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N

Origin of Product

United States

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